Cas no 3125-71-1 (3-Acetylphenyl isothiocyanate)

3-Acetylphenyl isothiocyanate is a versatile organic compound characterized by the presence of both an acetyl group and an isothiocyanate functional group on a phenyl ring. This structure imparts reactivity suitable for applications in organic synthesis, particularly in the formation of thiourea derivatives and heterocyclic compounds. The acetyl group enhances solubility in common organic solvents, facilitating its use in various reaction conditions. Its isothiocyanate moiety enables efficient conjugation with amines, making it valuable in biochemical labeling and pharmaceutical intermediate synthesis. The compound's stability under standard storage conditions ensures consistent performance in laboratory and industrial settings. Its well-defined reactivity profile makes it a useful reagent for researchers in medicinal chemistry and material science.
3-Acetylphenyl isothiocyanate structure
3-Acetylphenyl isothiocyanate structure
Product name:3-Acetylphenyl isothiocyanate
CAS No:3125-71-1
MF:C9H7NOS
MW:177.22298
MDL:MFCD00041081
CID:43837
PubChem ID:520515

3-Acetylphenyl isothiocyanate Chemical and Physical Properties

Names and Identifiers

    • 3-Acetylphenyl isothiocyanate
    • 3-Isothiocyanatoacetophenone
    • 1-(3-isothiocyanatophenyl)ethanone
    • 1-Isothiocyanato-3-acetyl-benzol
    • 3-acetylbenzenisothiocyanate
    • 3-Acetyl-phenylisothiocyanat
    • 3-methylcarbonylphenyl isothiocyanate
    • m-acetyl phenylisothiocyanate
    • MFCD00041081
    • A820773
    • AKOS003344634
    • 3-Acetylphenylisothiocyanate
    • 3'-Isothiocyanatoacetophenone
    • 1-(3-Isothiocyanatophenyl)ethanone #
    • 3-Acetylphenyl isothiocyanate, AldrichCPR
    • SCHEMBL2831122
    • 1-(3-isothiocyanato-phenyl)-ethanone
    • 1-(3-isothiocyanatophenyl)ethan-1-one
    • J-802107
    • FT-0614889
    • 3125-71-1
    • VS-02277
    • DTXSID00334377
    • 23188-64-9
    • 3-Acetyl phenyl isothiocyanate
    • STK500355
    • BBL010003
    • DB-022172
    • ALBB-003062
    • MDL: MFCD00041081
    • Inchi: InChI=1S/C9H7NOS/c1-7(11)8-3-2-4-9(5-8)10-6-12/h2-5H,1H3
    • InChI Key: RGANVWCPAAIVNN-UHFFFAOYSA-N
    • SMILES: CC(=O)C1=CC(=CC=C1)N=C=S
    • BRN: 2803021

Computed Properties

  • Exact Mass: 177.02500
  • Monoisotopic Mass: 177.02483502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 61.5Ų
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.2153 (rough estimate)
  • Melting Point: 26 °C
  • Boiling Point: 136 °C
  • Flash Point: 135-136°C/2mm
  • Refractive Index: 1.648
  • PSA: 61.52000
  • LogP: 2.62350
  • Sensitiveness: Moisture Sensitive
  • Solubility: Not available

3-Acetylphenyl isothiocyanate Security Information

  • Hazardous Material transportation number:2810
  • Hazard Category Code: 43
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R20/21/22; R36/37/38
  • HazardClass:6.1
  • Hazard Level:6.1
  • PackingGroup:III
  • Safety Term:6.1
  • Packing Group:III
  • Packing Group:III

3-Acetylphenyl isothiocyanate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-Acetylphenyl isothiocyanate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D492192-50g
3-Acetylphenyl isothiocyanate
3125-71-1 95%
50g
$810 2024-08-03
abcr
AB149282-10 g
3-Acetylphenyl isothiocyanate; 98%
3125-71-1
10 g
€255.60 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L10134-1g
3-Acetylphenyl isothiocyanate, 97%
3125-71-1 97%
1g
¥866.00 2023-04-03
Fluorochem
018153-5g
3-Acetylphenyl isothiocyanate
3125-71-1 98%
5g
£14.00 2022-02-28
abcr
AB149282-50g
3-Acetylphenyl isothiocyanate, 98%; .
3125-71-1 98%
50g
€865.90 2025-02-19
1PlusChem
1P003JA5-1g
3-Acetylphenyl isothiocyanate
3125-71-1 95%
1g
$116.00 2025-02-20
abcr
AB149282-50 g
3-Acetylphenyl isothiocyanate; 98%
3125-71-1
50 g
€865.90 2023-07-20
TRC
A192480-500mg
3-Acetylphenyl Isothiocyanate
3125-71-1
500mg
$ 65.00 2022-06-08
1PlusChem
1P003JA5-5g
3-Acetylphenyl isothiocyanate
3125-71-1 95%
5g
$358.00 2025-02-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L10134-5g
3-Acetylphenyl isothiocyanate, 97%
3125-71-1 97%
5g
¥2886.00 2023-04-03

3-Acetylphenyl isothiocyanate Related Literature

Additional information on 3-Acetylphenyl isothiocyanate

Introduction to 3-Acetylphenyl isothiocyanate (CAS No: 3125-71-1)

3-Acetylphenyl isothiocyanate, with the chemical formula C8H6NO2S and CAS number 3125-71-1, is a versatile and highly reactive organosulfur compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of novel therapeutic agents targeting inflammatory and autoimmune diseases. Its unique structural features, including an acetyl group and an isothiocyanate functional group, make it a valuable building block for designing complex chemical entities with tailored biological activities.

The isothiocyanate moiety in 3-acetylphenyl isothiocyanate is known for its ability to undergo nucleophilic addition reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity has been exploited in the synthesis of thiazolidines, thioureas, and other heterocyclic compounds, which are prevalent in many drug molecules. The acetylphenyl backbone provides additional functionalization possibilities, allowing for further derivatization to achieve specific pharmacological properties. Recent studies have highlighted its role in generating novel scaffolds for kinase inhibitors, which are critical in treating cancers and other chronic diseases.

In the realm of medicinal chemistry, 3-acetylphenyl isothiocyanate has been extensively studied for its potential as a precursor to bioactive molecules. For instance, researchers have demonstrated its utility in constructing derivatives that exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The structural motif present in this compound has been shown to interact with target proteins through hydrogen bonding and hydrophobic interactions, enhancing binding affinity. Moreover, the sulfur atom in the isothiocyanate group can participate in redox reactions, making it an attractive scaffold for designing prodrugs that release active species under physiological conditions.

Recent advances in computational chemistry have further elucidated the mechanistic aspects of reactions involving 3-acetylphenyl isothiocyanate. Molecular modeling studies have revealed that the compound can adopt multiple conformations depending on the reaction environment, influencing its reactivity and selectivity. These insights have guided the design of optimized synthetic protocols, improving yields and reducing byproduct formation. Additionally, green chemistry principles have been integrated into its synthesis, with efforts focused on minimizing hazardous waste and utilizing sustainable solvents. Such approaches align with global initiatives to promote environmentally friendly chemical processes.

The pharmaceutical industry has also leveraged 3-acetylphenyl isothiocyanate in the development of antiviral and antibacterial agents. Its ability to form stable adducts with nucleophiles has been harnessed to create compounds that disrupt viral protease activity or bacterial cell wall synthesis. Notably, derivatives of this compound have shown promise in preclinical trials as inhibitors of enzymes involved in pathogenic processes. The growing body of evidence supporting its therapeutic potential underscores its significance as a chemical intermediate in drug discovery.

From a synthetic perspective, 3-acetylphenyl isothiocyanate offers a robust platform for exploring new reaction pathways and methodologies. Researchers have employed transition metal-catalyzed cross-coupling reactions to introduce diverse functional groups onto its structure, expanding its synthetic utility. These advances have enabled the preparation of complex molecules that would be otherwise challenging to access using traditional organic synthesis techniques. The compound's compatibility with modern catalytic systems has also facilitated high-throughput screening campaigns, accelerating the discovery of novel bioactive entities.

The role of 3-acetylphenyl isothiocyanate in material science cannot be overlooked either. Its reactivity with polymers has been explored for generating functionalized materials with enhanced properties such as biodegradability and mechanical strength. Such materials find applications in biomedical devices and sustainable packaging solutions. The versatility of this compound underscores its importance beyond pharmaceuticals, contributing to innovations across multiple scientific disciplines.

In conclusion, 3-acetylphenyl isothiocyanate (CAS No: 3125-71-1) remains a cornerstone in synthetic chemistry and drug development due to its unique structural features and broad applicability. Ongoing research continues to uncover new ways to harness its potential, from designing cutting-edge therapeutics to creating advanced materials. As scientific understanding progresses, it is expected that this compound will continue to play a pivotal role in shaping the future of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3125-71-1)3-Acetylphenyl isothiocyanate
A820773
Purity:99%/99%
Quantity:10g/50g
Price ($):151.0/513.0